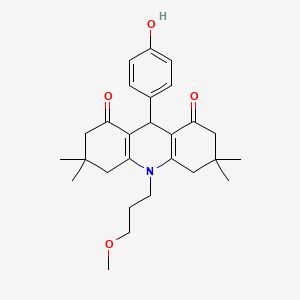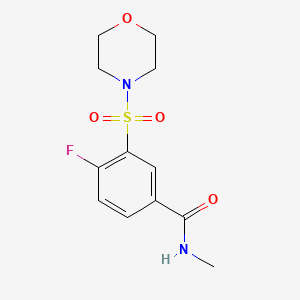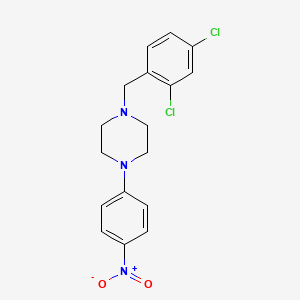
N-(1,3-benzodioxol-5-ylmethyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea, also known as BDMU, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BDMU belongs to the class of urea derivatives and has been shown to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea is not fully understood. However, it has been suggested that this compound inhibits the activity of protein kinase CK2 by binding to its catalytic subunit. This inhibition of CK2 activity leads to the activation of the tumor suppressor protein p53, which induces apoptosis in cancer cells. This compound has also been shown to inhibit the replication of various viruses by interfering with the viral RNA polymerase activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by inhibiting the activity of protein kinase CK2. This compound has also been shown to inhibit the replication of various viruses by interfering with the viral RNA polymerase activity. Additionally, this compound has been found to exhibit neuroprotective effects and has the potential to be used in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,3-benzodioxol-5-ylmethyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the lab. It has been shown to exhibit antitumor, antiviral, and antibacterial properties, which makes it a potential candidate for the development of new drugs. However, this compound also has some limitations. It has been found to be toxic to some normal cells, which limits its potential therapeutic applications. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on N-(1,3-benzodioxol-5-ylmethyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea. One potential direction is the optimization of its therapeutic potential by identifying its molecular targets and developing more potent derivatives. Another direction is the investigation of its potential use in the treatment of neurodegenerative diseases. Additionally, the development of new methods for the synthesis of this compound and its derivatives could lead to the discovery of new therapeutic agents.
Synthesemethoden
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 1,2-dimethyl-1H-benzimidazole-5-carboxylic acid to form the intermediate, 2-(1,3-benzodioxol-5-ylmethyl)-1,2-dimethyl-1H-benzimidazole-5-carboxylic acid. This intermediate is then converted to this compound by reacting it with N,N'-dimethylcarbodiimide and N-hydroxysuccinimide in the presence of a base.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-ylmethyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea has been shown to exhibit potential therapeutic applications in various scientific research studies. It has been found to possess antitumor, antiviral, and antibacterial properties. This compound has also been shown to inhibit the activity of protein kinase CK2, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. Additionally, this compound has been shown to exhibit neuroprotective effects and has the potential to be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(1,2-dimethylbenzimidazol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-11-20-14-8-13(4-5-15(14)22(11)2)21-18(23)19-9-12-3-6-16-17(7-12)25-10-24-16/h3-8H,9-10H2,1-2H3,(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYRPUJVOFMNGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)NC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-methoxyphenyl)carbonothioyl]-4-phenylpiperazine](/img/structure/B5207202.png)
![2-bromo-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5207211.png)
![2-chloro-5-[(cyclohexylamino)sulfonyl]-N-(2-nitrophenyl)benzamide](/img/structure/B5207214.png)


![1-ethyl-4-{3-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B5207246.png)
![4-bromo-2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol hydrochloride](/img/structure/B5207256.png)
![N-[2-(4-methoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B5207261.png)


![2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5207284.png)

methanol](/img/structure/B5207296.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~,N~2~-bis(2-phenylethyl)glycinamide](/img/structure/B5207301.png)